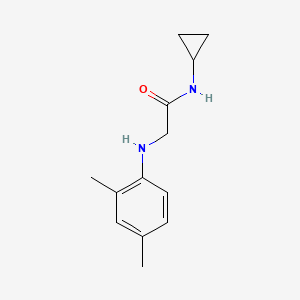

n-Cyclopropyl-2-((2,4-dimethylphenyl)amino)acetamide

Description

n-Cyclopropyl-2-((2,4-dimethylphenyl)amino)acetamide is an acetamide derivative characterized by a cyclopropyl group attached to the amide nitrogen and a 2,4-dimethylphenylamino substituent at the α-carbon of the acetamide backbone. For instance, N-substituted 2-arylacetamides are noted for their structural resemblance to benzylpenicillin and their utility as ligands in coordination chemistry .

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

N-cyclopropyl-2-(2,4-dimethylanilino)acetamide |

InChI |

InChI=1S/C13H18N2O/c1-9-3-6-12(10(2)7-9)14-8-13(16)15-11-4-5-11/h3,6-7,11,14H,4-5,8H2,1-2H3,(H,15,16) |

InChI Key |

HGVHRULICMSXPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC(=O)NC2CC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-((2,4-dimethylphenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 2,4-dimethylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes the precise control of reaction parameters such as temperature, pressure, and reaction time, as well as the use of advanced purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-((2,4-dimethylphenyl)amino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

n-Cyclopropyl-2-((2,4-dimethylphenyl)amino)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((2,4-dimethylphenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Physicochemical Properties

A comparative analysis of n-Cyclopropyl-2-((2,4-dimethylphenyl)amino)acetamide with related compounds reveals key differences in substituents and molecular properties (Table 1):

Key Observations :

- In contrast, the trifluoromethoxy group in improves metabolic resistance but reduces lipophilicity.

- Electron-Donating/Withdrawing Groups: Nitro (NO₂) and chlorine substituents (e.g., in ) are associated with enhanced antibacterial and antifungal activities due to increased electrophilicity and target binding .

Biological Activity

n-Cyclopropyl-2-((2,4-dimethylphenyl)amino)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure-Activity Relationships (SAR)

The SAR studies on similar compounds highlight the importance of substituents on the phenyl ring and the amide bond's nature in determining biological potency:

- Dimethyl Substitution : The 2,4-dimethyl substitution on the phenyl ring is known to enhance activity against various cancer cell lines. For instance, compounds with similar structural motifs have shown improved antiproliferative activity in human T-lymphocyte cells and cervix carcinoma cells .

- Cyclopropyl Group : The cyclopropyl moiety may influence the compound's lipophilicity and steric properties, potentially enhancing its ability to penetrate cellular membranes and interact with intracellular targets.

Biological Activity Data

The following table summarizes relevant biological activity data for structurally related compounds that may provide insights into the expected activity of this compound:

| Compound | Target | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | DHFR | 0.5 | Antimicrobial |

| Compound B | Plk1 | 0.8 | Anticancer |

| Compound C | VEGFR-2 | 0.0189 | Anticancer |

| Compound D | c-Met | 0.0073 | Anticancer |

Case Studies

- Anticancer Activity : A study evaluating a series of amide derivatives demonstrated that modifications to the phenyl ring significantly affected cytotoxicity against various cancer cell lines. For example, compounds with electron-donating groups showed increased potency, suggesting that similar modifications could enhance the activity of this compound against cancer cells .

- Antimicrobial Effects : Research has indicated that compounds with similar structures exhibit promising antimicrobial activities. For instance, thiazole derivatives showed significant antibacterial effects, which could be indicative of potential antimicrobial properties for this compound as well .

- Enzyme Inhibition : Inhibitors targeting polo-like kinase 1 (Plk1), a mitotic-specific target deregulated in various cancers, have shown promising results in preclinical studies. The structural characteristics shared by this compound may suggest a similar mechanism of action against Plk1 or other kinases involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for n-Cyclopropyl-2-((2,4-dimethylphenyl)amino)acetamide?

- Methodology : The synthesis typically involves coupling a cyclopropylamine derivative with a functionalized acetamide precursor. For example, analogous compounds (e.g., N-cyclopropyl-thiazolidinone acetamides) are synthesized via condensation reactions using carbodiimide-based coupling agents or nucleophilic substitution . Key intermediates like N-(2,4-dimethylphenyl)acetamide (CAS 2050-43-3) can serve as starting materials, with cyclopropane groups introduced via alkylation or amidation . Purification often employs column chromatography or recrystallization using polar aprotic solvents.

Q. How should researchers characterize this compound spectroscopically?

- Methodology : Use a combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For reference, N-(2,4-dimethylphenyl)acetamide (a structural analog) exhibits characteristic peaks in ¹H NMR: δ 2.2 ppm (CH₃ groups), δ 7.0–7.3 ppm (aromatic protons) . HRMS can confirm the molecular ion [M+H]⁺ at m/z 163.2163 for the base structure, adjusted for the cyclopropyl substituent. X-ray crystallography (as seen in related cyclopropyl-acetamide derivatives) may resolve stereochemical ambiguities .

Q. What stability considerations are critical for handling this compound?

- Methodology : Assess stability under varying pH, temperature, and light exposure. Related acetamides (e.g., lidocaine derivatives) degrade via hydrolysis or oxidation; stability studies should include HPLC monitoring under accelerated conditions (40°C/75% RH) . Store in inert atmospheres (argon) at –20°C to prevent cyclopropane ring strain-induced decomposition.

Advanced Research Questions

Q. How can structural modifications enhance target binding affinity in pesticidal applications?

- Methodology : Structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring (e.g., 2,4-dimethyl groups) and cyclopropyl moiety influence binding to mitochondrial Complex III (Qi site), as observed in patents for fungicides like fenpicoxamid . Computational docking (e.g., AutoDock Vina) can model interactions with cytochrome b residues, guiding rational design. Replace the 2,4-dimethylphenyl group with fluorinated analogs (see ) to evaluate electron-withdrawing effects .

Q. How to resolve contradictions in reported biological activity data?

- Methodology : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or impurity profiles. Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell efficacy). For instance, analogs in show variable inhibition due to stereochemistry; chiral HPLC can isolate enantiomers for retesting . Statistical tools like Bland-Altman analysis quantify inter-study variability.

Q. What computational strategies predict crystallographic packing behavior?

- Methodology : Molecular dynamics (MD) simulations (e.g., using GROMACS) and Hirshfeld surface analysis (via CrystalExplorer) model crystal packing. reports a dichloromethane solvate structure with hydrogen bonds between acetamide NH and pyridyl oxygen; similar approaches apply to the target compound . Density functional theory (DFT) optimizes lattice parameters for comparison with experimental XRD data.

Q. How to design experiments for detecting metabolic byproducts in biological systems?

- Methodology : Use ¹⁴C-labeled compound in radiotracer studies with LC-MS/MS detection. For analogs like lidocaine, oxidative metabolites (e.g., hydroxylated derivatives) are identified via fragmentation patterns . Microsomal incubations (human/rat liver) under NADPH regeneration systems reveal phase I/II metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.